CID 78061022
Description
CID 78061022 (PubChem Compound Identifier 78061022) is a chemical entity registered in the PubChem database. PubChem entries typically include molecular formulas, spectral data, and biological activity profiles, though such granular data for this compound are absent in the provided materials. Researchers should consult primary PubChem records or specialized databases (e.g., ChEMBL, ChemSpider) for its full characterization .
Properties
Molecular Formula |
Al8Ni5 |
|---|---|
Molecular Weight |
509.32 g/mol |
InChI |
InChI=1S/8Al.5Ni |
InChI Key |
WYFKABXHDCESTE-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Ni].[Ni].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 78061022 involve specific synthetic routes and reaction conditions. These methods are designed to ensure high purity and yield of the compound. The industrial production methods may include large-scale synthesis techniques that optimize the reaction conditions for commercial viability.
Chemical Reactions Analysis
CID 78061022 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are tailored to achieve specific transformations. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
CID 78061022 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules. In medicine, it could be explored for its potential therapeutic effects. In industry, the compound might be utilized in the production of materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 78061022 involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Structural Analogues
The evidence highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as examples of structurally complex natural products (Figure 1 in ).
Table 1: Key Structural and Functional Parameters of Hypothetical Analogues
*Specific data for this compound require external validation.
Pharmacokinetic and Toxicological Profiles
and emphasize parameters such as solubility, metabolic stability (e.g., CYP inhibition), and toxicity for related compounds. For example:
- CID 57416287 (CAS 1254115-23-5): Exhibits low BBB permeability and P-gp substrate activity, critical for CNS drug design .
- CID 57892468 (CAS 899809-61-1): Demonstrates high GI absorption and CYP1A2 inhibition, suggesting drug-drug interaction risks .
Without direct data for this compound, researchers must prioritize in silico modeling (e.g., QSAR, molecular docking) or experimental assays to predict its ADMET properties .
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